molecular formula C12H15NO2S B12931617 6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide

6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide

Cat. No.: B12931617
M. Wt: 237.32 g/mol
InChI Key: FMIHUEINELRTQL-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide is unique due to its spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

1-benzyl-6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-16(15)9-12(10-16)6-7-13(12)8-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIHUEINELRTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CS(=O)(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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